molecular formula C15H21N B13786708 N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine CAS No. 749808-26-2

N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine

Cat. No.: B13786708
CAS No.: 749808-26-2
M. Wt: 215.33 g/mol
InChI Key: LDTCAFAHWAILRN-CYBMUJFWSA-N
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Description

Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) is a complex organic compound that belongs to the class of substituted benzeneethanamines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) typically involves multi-step organic reactions. Common synthetic routes may include:

    Alkylation: Introduction of the ethyl group to the benzeneethanamine backbone.

    Dimethylation: Addition of the alpha-dimethyl group.

    Propargylation: Incorporation of the 2-propynyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,(S)-(9ci)
  • Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(8ci)
  • Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,(S)-(8ci)

Uniqueness

The uniqueness of Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

749808-26-2

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

(2R)-1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylpropan-2-amine

InChI

InChI=1S/C15H21N/c1-5-11-16(4)13(3)12-15-9-7-14(6-2)8-10-15/h1,7-10,13H,6,11-12H2,2-4H3/t13-/m1/s1

InChI Key

LDTCAFAHWAILRN-CYBMUJFWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C)N(C)CC#C

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)N(C)CC#C

Origin of Product

United States

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